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molecular formula C15H13NO2 B557336 9-Fluorenylmethyl carbamate CAS No. 84418-43-9

9-Fluorenylmethyl carbamate

Cat. No. B557336
M. Wt: 239.27 g/mol
InChI Key: ZZOKVYOCRSMTSS-UHFFFAOYSA-N
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Patent
US06947845B2

Procedure details

Phenol 21 in FIG. 40 was synthesized as follows. Anisomycin 19 (0.5 g 1.88 mmol) was suspended in 15 mL of acetonitrile. 9-Fluorenylmethyl succinimide (0.762 g 2.26 mmol) was added to the suspension. Upon addition, all solid dissolved. After stirring for 16 hours at room temperature, water was added to the reaction solution, and it was extracted with ethyl acetate. The organics were combined and dried over sodium sulfate. After filtration and concentration, purification was accomplished by column chromatography using 3:1 hexanes:ethyl acetate as the mobile phase. This gave 9-fluorenylmethyl carbamate 20 as foam in quantitative yields (0.916 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Anisomycin
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
9-Fluorenylmethyl succinimide
Quantity
0.762 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC(O[C@H]1[C@@H:16]([CH2:17][C:18]2[CH:19]=[CH:20][C:21](OC)=[CH:22][CH:23]=2)NC[C@@H]1O)=O.C1C2C(CC3C[C:45](=[O:47])[NH:44]C3=O)C3C(=CC=CC=3)C=2C=CC=1.[OH2:48]>C(#N)C>[C:45](=[O:47])([O:48][CH2:16][CH:17]1[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=2[C:6]2[C:1]1=[CH:2][CH:3]=[CH:4][CH:5]=2)[NH2:44]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Anisomycin
Quantity
0.5 g
Type
reactant
Smiles
CC(=O)O[C@@H]1[C@H](CN[C@@H]1CC=2C=CC(=CC2)OC)O
Step Three
Name
9-Fluorenylmethyl succinimide
Quantity
0.762 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)CC1C(=O)NC(C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon addition
DISSOLUTION
Type
DISSOLUTION
Details
all solid dissolved
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration, purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(N)(OCC1C2=CC=CC=C2C=2C=CC=CC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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